4-Methoxy-N-(3-phenylpropyl)aniline
Description
Significance of the Aniline (B41778) Moiety in Contemporary Chemical Science
Aniline, with its fundamental structure of a phenyl group attached to an amino group (C6H5NH2), is a cornerstone of modern chemical science. wikipedia.org It is the simplest aromatic amine and serves as a versatile starting material for a vast array of chemical syntheses. wikipedia.org The reactivity of the aniline molecule, characterized by its electron-rich aromatic ring and the nucleophilic nature of the amino group, allows for a wide range of chemical transformations. wikipedia.org This reactivity makes aniline and its derivatives indispensable in various industrial sectors. A primary application is in the production of precursors for polyurethane, a key component in plastics and foams. wikipedia.org Furthermore, aniline-based compounds are crucial in the manufacturing of dyes and pigments, with indigo, the iconic color of blue jeans, being a prominent example. wikipedia.org The rubber industry also relies on aniline derivatives as antioxidants in the processing of its products. wikipedia.org In the realm of pharmaceuticals, the aniline scaffold is present in numerous drugs, including the widely used analgesic, paracetamol. wikipedia.orgsci-hub.se The ability of the amino group to readily react with other functional groups, such as aldehydes and ketones, further expands the synthetic utility of anilines, leading to products with valuable donor properties and flexible structures. sci-hub.se
Overview of Substituted Aniline Derivatives in Academic Research
This targeted modification allows for the tailoring of aniline derivatives for specific purposes. For instance, research is actively exploring the use of novel polyaniline derivatives in the development of chemical sensors, leveraging their high sensitivity to substances like moisture and ammonia (B1221849). researchgate.netnih.gov In the field of materials science, substituted anilines are investigated for their potential in creating organometallic complexes and ferromagnetic materials. sci-hub.se Furthermore, mechanistic studies on reactions involving substituted anilines, such as their role as nucleophilic catalysts in the formation of hydrazones, contribute to a deeper understanding of fundamental chemical processes. rsc.org The synthesis and characterization of these derivatives, often employing techniques like NMR and IR spectroscopy, are standard practices in contemporary chemical research. researchgate.netnih.gov
Contextualizing 4-Methoxy-N-(3-phenylpropyl)aniline within this Chemical Class
This compound is a specific example of an N-substituted aniline derivative. Its structure features a methoxy (B1213986) group (-OCH3) at the para-position (position 4) of the aniline ring and a 3-phenylpropyl group attached to the nitrogen atom. This particular combination of substituents places it within the family of N-substituted anilines with both an electron-donating group on the aromatic ring and a bulky aryl-alkyl group on the nitrogen.
While extensive research specifically on this compound is not widely documented in publicly available literature, its chemical identity is established. It is recognized as a chemical compound with the CAS number 71193-46-9 and is available from suppliers of research chemicals. matrixscientific.comscbt.com The study of such molecules contributes to the broader understanding of how different substituents on the aniline core influence its chemical behavior and potential utility.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-N-(3-phenylpropyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-18-16-11-9-15(10-12-16)17-13-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-12,17H,5,8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXMRYNKHINHBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Methoxy N 3 Phenylpropyl Aniline and Analogous Structures
Specific Synthetic Routes for 4-Methoxy-N-(3-phenylpropyl)aniline
While direct synthetic procedures for this compound are not extensively detailed in the reviewed literature, its synthesis can be envisioned through established methods for analogous N-alkylanilines. The following sections describe cutting-edge methodologies that could be adapted for its preparation.
Hydroxylamine-Mediated Arene C-H Amination and C-C Amination via Aza-Hock Rearrangement
A significant advancement in aniline (B41778) synthesis involves the direct amination of arene C-H bonds using hydroxylamine (B1172632) derivatives. nih.govacs.orguni-heidelberg.denih.govresearchgate.net This approach circumvents the traditional multi-step sequences, offering a more direct and atom-economical route. nih.gov One such method, developed by Hashmi and coworkers, utilizes arylsulfonyl hydroxylamines in fluorinated alcohols to achieve C-C amination of benzyl (B1604629) alcohols via an aza-Hock rearrangement, yielding anilines in good to excellent yields. nih.govspringernature.comthieme.deresearchgate.net This reaction proceeds through the formation of a benzyl cation, which then reacts with the hydroxylamine to form a reactive intermediate. Subsequent aryl migration and hydrolysis deliver the desired aniline. springernature.com The process is notable for its mild conditions and broad substrate scope, including the functionalization of complex, pharmaceutically relevant structures. nih.govresearchgate.net
The reaction is proposed to proceed via a four-step mechanism:
Generation of a benzyl cation from the corresponding alcohol.
Formation of a reactive O-benzylhydroxylamine intermediate.
Aryl migration leading to an iminium tosylate salt.
Irreversible hydrolysis of the imine to yield the aniline. springernature.com
This methodology has been successfully applied to a variety of benzyl alcohols and their surrogates, like ethers and esters, demonstrating its versatility. nih.govresearchgate.net
Nickel-Catalyzed Transfer Hydrogenative Cross-Coupling of Nitriles and Amines
Nickel-catalyzed reactions have emerged as a powerful tool for the synthesis of amines. nih.govbohrium.comresearchgate.net A notable example is the transfer hydrogenative cross-coupling of nitriles and amines. rsc.orgrsc.org This method provides a general and efficient route to a wide array of secondary amines. nih.govbohrium.comresearchgate.netrsc.org A system utilizing B₂(OH)₄/H₂O in conjunction with a nickel catalyst has been reported for this transformation, offering an environmentally benign approach by using water as a hydride source. rsc.orgrsc.org The reaction is believed to proceed through the formation of a [Ni-H] species, which then hydrogenates the nitrile to an imine intermediate. This imine subsequently couples with an amine to afford the secondary amine product. rsc.org This strategy is advantageous as it avoids the use of high-pressure hydrogen gas. rsc.org
General Strategies for the Synthesis of N-Substituted Anilines: Mechanistic and Catalytic Considerations
Beyond the specific methods that could be applied to this compound, broader strategies for the synthesis of N-substituted anilines are of great importance. These methods often rely on reductive processes that couple anilines with various electrophiles.
Reductive Amination Approaches
Reductive amination is a classic and widely used method for the synthesis of amines, involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced.
Palladium catalysts are highly effective for reductive amination reactions. nih.govtandfonline.commcgill.carsc.org Researchers have developed efficient palladium-catalyzed methods for the direct reductive coupling of phenols with anilines to produce cyclohexylamine (B46788) derivatives, using sodium formate (B1220265) as a safe and inexpensive hydrogen donor. nih.govmcgill.carsc.org This transformation represents a novel catalytic approach for C-O bond cleavage. nih.govrsc.org The proposed mechanism involves the initial reduction of the phenol (B47542) to a cyclohexanone (B45756), followed by condensation with the aniline to form an imine intermediate, which is then reduced by the palladium catalyst. rsc.org
A simple Pd/NiO catalyst has also been shown to be effective for the reductive amination of aldehydes and amines under mild conditions, affording a wide range of substituted amines in high yields. tandfonline.com
Table 1: Palladium-Catalyzed Reductive Amination
| Catalyst | Reactants | Reducing Agent | Product | Reference |
|---|---|---|---|---|
| Pd/C | Phenols, Anilines | Sodium Formate | Cyclohexylamines | nih.govmcgill.carsc.org |
Formal Anti-Markovnikov Hydroamination Pathways
Controlling the regioselectivity in the addition of amines to unsaturated C-C bonds is a significant challenge in organic synthesis. acs.orgnih.gov While Markovnikov addition is often favored, methods to achieve anti-Markovnikov hydroamination are highly sought after. acs.orgnih.gov Formal anti-Markovnikov hydroamination can be achieved through a two-step process involving oxidation of a terminal alkene to an aldehyde, followed by reductive amination. nih.gov This approach provides access to linear amine products that are not directly obtainable through standard hydroamination reactions.
Another strategy involves the use of photoredox catalysis. A metal-free method utilizing an organic acridinium (B8443388) photoredox catalyst and a hydrogen atom donor has been developed for the anti-Markovnikov hydroamination of unsaturated amines. acs.org This reaction proceeds with complete regiocontrol under visible light irradiation.
Transition Metal-Catalyzed C–N Bond Formation
The formation of the C–N bond is a cornerstone of organic synthesis, and transition metal catalysis has emerged as a powerful tool for forging this linkage with high efficiency and selectivity. This section explores several key catalytic methodologies applicable to the synthesis of this compound and its analogs.
Buchwald–Hartwig Amination Principles and Applications
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a premier method for the synthesis of arylamines. The reaction typically involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.
For the synthesis of a molecule like this compound, this would involve the reaction of 4-methoxyaniline with a 3-phenylpropyl halide. The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphines such as XPhos and t-BuXPhos often proving effective. nih.gov The base, commonly sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), plays a crucial role in the catalytic cycle. nih.gov The reaction is typically carried out in a non-polar solvent like toluene (B28343). nih.govchemspider.com
The general conditions for Buchwald-Hartwig amination often require an inert atmosphere to prevent the degradation of the catalyst and reagents. chemspider.com Research has shown that for the amination of bromobenzene (B47551) with various secondary amines, a combination of a specific phosphine ligand, a strong base, and a non-polar solvent like toluene provides the best results. nih.gov For instance, the coupling of bromobenzene with diphenylamine (B1679370) (DPA) and phenoxazine (B87303) (PXZ) is efficiently catalyzed by the XPhos/t-BuONa/toluene system. nih.gov
Table 1: Key Parameters in Buchwald-Hartwig Amination
| Parameter | Role/Examples | Significance |
|---|---|---|
| Catalyst | [Pd(allyl)Cl]₂, [Pd₂(dba)₃] | Facilitates the C-N bond formation. |
| Ligand | XPhos, t-BuXPhos, BINAP, TrixiePhos | Stabilizes the palladium center and influences reactivity and selectivity. nih.gov |
| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ | Activates the amine and facilitates the catalytic cycle. nih.gov |
| Solvent | Toluene, 1,4-Dioxane | Provides the reaction medium; non-polar solvents are often preferred. nih.gov |
| Aryl Halide/Triflate | Bromobenzene, TBBDF | Provides the aryl group for the new C-N bond. nih.gov |
| Amine | Primary or secondary amines (e.g., DPA, PXZ) | Provides the nitrogen atom for the new C-N bond. nih.gov |
Chan–Lam Coupling Reactions for Anilines
The Chan-Lam coupling, also referred to as the Chan-Evans-Lam coupling, offers an alternative to palladium-catalyzed methods, utilizing copper as the catalyst. wikipedia.org This reaction facilitates the formation of aryl-carbon-heteroatom bonds, including C-N bonds, by coupling arylboronic acids with amines. wikipedia.orgorganic-chemistry.org A significant advantage of the Chan-Lam coupling is that it can often be performed at room temperature and open to the air, making it operationally simpler than the Buchwald-Hartwig reaction. wikipedia.orgorganic-chemistry.org
In the context of synthesizing aniline derivatives, an arylboronic acid is coupled with an amine in the presence of a copper(II) catalyst, such as copper(II) acetate. organic-chemistry.orgyoutube.com The reaction is often facilitated by a base, like pyridine (B92270) or 2,6-lutidine, and sometimes an additive such as myristic acid. organic-chemistry.org While the reaction is versatile, studies have shown that electron-rich anilines, such as methoxyaniline, can sometimes deactivate the catalyst by forming an inactive aniline-copper complex, which can suppress the arylation of the substrate. acs.org
The proposed mechanism involves the formation of a copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to yield the desired arylamine and a copper(I) species. wikipedia.org The copper(I) is then reoxidized to copper(II) by oxygen from the air, completing the catalytic cycle. organic-chemistry.org
Table 2: Comparison of Chan-Lam and Buchwald-Hartwig Couplings
| Feature | Chan-Lam Coupling | Buchwald-Hartwig Amination |
|---|---|---|
| Catalyst | Copper (e.g., Cu(OAc)₂) | Palladium (e.g., Pd(dba)₂, [Pd(allyl)Cl]₂) |
| Aryl Source | Arylboronic acid | Aryl halide or triflate |
| Reaction Conditions | Often room temperature, open to air wikipedia.orgorganic-chemistry.org | Often elevated temperatures, inert atmosphere required chemspider.com |
| Substrate Scope | Broad, but can be sensitive to electron-rich anilines acs.org | Very broad, with many specialized ligands available nih.gov |
Ruthenium-Catalyzed Deaminative Coupling of Primary Amines
A more recent and atom-economical approach to secondary amine synthesis is the ruthenium-catalyzed deaminative coupling of primary amines. This method directly couples two primary amines to form a secondary amine, with ammonia (B1221849) as the only byproduct. ias.ac.inresearchgate.net This process avoids the use of alkylating agents or the need for a multi-step synthesis involving imine reduction. ias.ac.in
A mono-hydrido bridged dinuclear ruthenium complex has been reported to catalyze this transformation effectively. ias.ac.in The reaction is notable for not requiring any additives or external base. ias.ac.inresearchgate.net The proposed mechanism involves the N-H activation of the primary amine, leading to a cationic ruthenium hydride intermediate. Subsequent β-hydride elimination generates an imine, which is then attacked by another primary amine molecule to form the secondary amine product. ias.ac.inresearchgate.net
This methodology can be applied to synthesize unsymmetrical secondary amines by coupling an aniline with a different primary amine, where the aniline is alkylated by the primary amine. ias.ac.inresearchgate.net For instance, the coupling of aniline with 4-methoxybenzylamine (B45378) has been demonstrated. researchgate.net
Gold-Palladium Bimetallic Catalysis in Dehydrogenative Aromatization
Dehydrogenative aromatization has emerged as a powerful strategy for the synthesis of N-substituted anilines from readily available starting materials like cyclohexanones and amines. rsc.org This approach avoids the need for pre-activated substrates and reduces the generation of stoichiometric waste. rsc.org Supported gold-palladium alloy nanoparticles (Au-Pd/Al₂O₃) have been shown to be highly effective catalysts for this transformation. rsc.org
The reaction proceeds through the dehydrative condensation of a cyclohexanone with an amine to form an enamine or ketimine intermediate. This intermediate then undergoes dehydrogenative aromatization, catalyzed by the bimetallic nanoparticles, to yield the corresponding N-substituted aniline. rsc.org The use of a hydrogen acceptor, such as styrene, can facilitate the dehydrogenation step. rsc.org The nature of the catalyst is crucial, with the bimetallic Au-Pd system showing superior performance compared to monometallic palladium or a physical mixture of gold and palladium catalysts. rsc.org This suggests a synergistic effect between the two metals. rsc.org
Table 3: Catalysts in Dehydrogenative Aromatization
| Catalyst | Support | Key Feature | Reference |
|---|---|---|---|
| Au-Pd alloy nanoparticles | Al₂O₃ | High activity and selectivity for N-substituted aniline synthesis. | rsc.org |
| Pd | Al₂O₃ | Intrinsically effective but less active than the bimetallic catalyst. | rsc.org |
| Au | Al₂O₃ | Less effective on its own for this transformation. | rsc.org |
Molybdenum-Catalyzed Direct Amination of Boronic Acids with Nitroarenes
A novel and chemoselective method for synthesizing aromatic amines involves the molybdenum-catalyzed direct amination of boronic acids with nitro compounds. nih.govresearchgate.netx-mol.com This reaction offers a step-economical route to secondary amines and is tolerant of various functional groups, including aryl halides and carbonyl compounds, providing orthogonality to other C-N coupling methods. nih.govresearchgate.net
The key to this transformation is the combination of a dioxomolybdenum(VI) catalyst and triphenylphosphine (B44618) as a reductant. nih.govresearchgate.net The reaction is scalable and tolerant to air and moisture. nih.govresearchgate.net This methodology can engage both aliphatic and aromatic nitro compounds, broadening its synthetic utility. nih.govresearchgate.net The reductive coupling of nitro(hetero)arenes with boronic acids presents a valuable alternative to traditional methods for constructing C-N bonds. acs.org
Nucleophilic Substitution Reactions in Aniline Synthesis
While catalytic methods are powerful, classical nucleophilic aromatic substitution (SNAr) reactions remain a viable route for the synthesis of certain aniline derivatives. This reaction typically involves the displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile, such as an amine.
For the synthesis of a molecule like this compound, a direct SNAr reaction on an unsubstituted benzene (B151609) ring is not feasible. However, if the aromatic ring is activated with strongly electron-withdrawing groups (e.g., nitro groups), nucleophilic substitution by an amine can occur. In some cases, the reactions of anilines with activated aryl ethers in protic solvents like methanol (B129727) are subject to general-base catalysis. psu.edu This indicates that a base is involved in the rate-determining step, likely by deprotonating the zwitterionic intermediate formed upon nucleophilic attack. psu.edu
Rearrangement Reactions for the Formation of N-Substituted Anilines
Rearrangement reactions represent a significant class of transformations in organic synthesis for constructing complex molecular architectures from simpler precursors. For the synthesis of N-substituted anilines, several rearrangement strategies are employed, with the Smiles rearrangement being a particularly notable example. chemistrysteps.com Such reactions are pivotal as they allow for the formation of carbon-nitrogen bonds, a fundamental connection in a vast array of chemical compounds. acs.org
Smiles Rearrangement: Mechanism and Synthetic Scope
The Smiles rearrangement is a powerful, base-catalyzed intramolecular nucleophilic aromatic substitution (SNAr) reaction. researchgate.net It is a well-established method for converting phenols or their derivatives into anilines by transforming a C-O bond into a C-N bond. researchgate.net The mechanism is understood to proceed through a spirocyclic intermediate known as a Meisenheimer complex.
Recent advancements have focused on developing milder, more general, and metal-free conditions for this transformation. acs.orgnih.gov One such approach involves the reaction of aryl sulfonyl chlorides with various primary and secondary amines. acs.org This method is operationally simple, tolerates a wide array of functional groups, and has demonstrated scalability. acs.org The reaction typically proceeds in a one-pot manner, first forming a sulfonamide intermediate which then undergoes the base-mediated Smiles rearrangement. acs.org
The synthetic scope of the Smiles rearrangement is broad. It has been successfully applied to a range of secondary amines containing various aliphatic functional groups, affording the desired N-substituted aniline products in good to excellent yields (55-92%). acs.org Even sterically hindered amines and those bearing sensitive functional groups like pyridines can be employed successfully. acs.org The reaction conditions can often be tuned by selecting appropriate bases (e.g., DBU, KOH, NaH) and solvent systems (e.g., H₂O/1,4-dioxane, DMF). acs.org
Table 1: Selected Examples of N-Substituted Aniline Synthesis via Smiles Rearrangement acs.org
| Starting Materials | Base/Solvent System | Product | Yield (%) |
|---|---|---|---|
| Aryl sulfonyl chloride, Benzylamine | DBU, H₂O/1,4-Dioxane | N-Benzylaniline | 75 |
| Aryl sulfonyl chloride, Dibenzylamine | DBU, H₂O/1,4-Dioxane | N,N-Dibenzylaniline | 85 |
| Aryl sulfonyl chloride, Pyrrolidine | DBU, H₂O/1,4-Dioxane | N-Phenylpyrrolidine | 92 |
| Aryl sulfonyl chloride, Morpholine | NaH, DMF | N-Phenylmorpholine | 88 |
| Aryl sulfonyl chloride, Piperidine | KOH, DMF | N-Phenylpiperidine | 82 |
This table is interactive. Click on the headers to sort the data.
Green Chemistry and Sustainable Synthetic Protocols
The principles of green chemistry, which aim to reduce waste and utilize more environmentally benign processes, are increasingly influencing the development of synthetic methodologies for N-substituted anilines. chemrxiv.orgresearchgate.net
Novel Approaches Utilizing Benzyl Azides and Carbon Extrusion
A unique and novel green synthetic method has been developed for generating substituted anilines from benzyl azides that possess an ortho or para electron-withdrawing group (EWG). chemrxiv.orgchemrxiv.org This transformation is remarkable as it involves the extrusion of a carbon atom. chemrxiv.org The reaction is typically carried out in the presence of concentrated sulfuric acid at room temperature and is very rapid, often completing within minutes. chemrxiv.org
This protocol is considered a green process because it avoids the use of organic solvents and represents a simple, inexpensive, and efficient route to substituted anilines. chemrxiv.org It has been shown to be amenable to large-scale preparation. chemrxiv.orgresearchgate.net Functional groups such as cyano, nitro, ester, and sulfonamides are tolerated under these reaction conditions. chemrxiv.org This method provides an environmentally friendly way to convert a non-functional methyl group (alpha to an EWG) into a valuable amine functional group. chemrxiv.org
Continuous Flow Synthesis and Scalability Considerations
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, improved efficiency, and greater scalability. researchgate.netrsc.org These benefits are being increasingly harnessed for the synthesis of anilines and their derivatives.
The synthesis of compounds like 4-methoxy-2-nitroaniline, an important industrial intermediate, has been successfully adapted to a continuous flow process. google.com By using continuous flow reactors for sequential acetylation, nitration, and hydrolysis reactions, significant improvements in reaction speed, safety, and product selectivity can be achieved compared to traditional batch methods. google.com
Furthermore, chemoenzymatic approaches in continuous flow systems are gaining traction as a sustainable alternative. For instance, an immobilized nitroreductase has been used in a continuous packed-bed reactor to perform aromatic nitro reduction. nih.gov This biocatalytic method operates at room temperature and atmospheric pressure in an aqueous buffer, avoiding the need for high-pressure hydrogen gas and precious-metal catalysts. nih.gov The integration of a continuous extraction module allows for the reaction and workup to be performed in a single, continuous operation, with the potential for recycling the aqueous phase containing valuable cofactors. nih.gov Such systems have demonstrated productivities of over 10 grams of product per gram of enzyme, showcasing the potential for efficient and sustainable large-scale production of anilines. nih.gov The scalability of continuous flow processes is a key advantage, with some systems capable of producing materials at rates exceeding one gram per hour. rsc.org
Table 2: Comparison of Batch vs. Continuous Flow Synthesis Attributes
| Feature | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Scalability | Often challenging, requires larger reactors | More straightforward, "scaling-out" by running longer or in parallel researchgate.netrsc.org |
| Safety | Higher risk with exotherms, hazardous reagents | Improved heat/mass transfer, smaller reaction volumes enhance safety google.com |
| Process Control | Difficult to maintain homogeneity | Precise control over temperature, pressure, and residence time researchgate.net |
| Efficiency | Can have longer reaction times, significant downtime | Reduced reaction times, higher throughput, potential for automation researchgate.netnih.gov |
| By-products | Prone to side reactions, lower selectivity | Often higher selectivity and yields, minimizing waste researchgate.netgoogle.com |
| Reproducibility | Can vary between batches | Highly robust and reproducible procedures rsc.org |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment
Proton NMR (¹H NMR) is a powerful tool for assigning the position of hydrogen atoms within a molecule. In the case of 4-Methoxy-N-(3-phenylpropyl)aniline, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the methoxyphenyl and phenyl rings, the protons of the propyl chain, the methoxy (B1213986) group, and the amine proton.
The aromatic region would likely show two sets of signals for the di-substituted methoxyphenyl ring, appearing as doublets due to ortho-coupling. The monosubstituted phenyl ring would present a more complex multiplet. The protons of the propyl chain would appear as triplets and a multiplet, reflecting their coupling with adjacent methylene (B1212753) groups. The methoxy group protons would be visible as a sharp singlet, and the amine proton (N-H) would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound Note: The following data are predicted based on the analysis of structurally similar compounds. Actual experimental values may vary.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H (methoxyphenyl) | 6.60-6.80 | d | ~8-9 |
| Aromatic-H (methoxyphenyl) | 6.70-6.90 | d | ~8-9 |
| Aromatic-H (phenyl) | 7.15-7.35 | m | - |
| -OCH₃ | ~3.75 | s | - |
| -NH- | Variable (broad) | s | - |
| -CH₂- (adjacent to NH) | ~3.10 | t | ~7 |
| -CH₂- (middle of propyl) | ~1.90 | m | ~7 |
| -CH₂- (adjacent to phenyl) | ~2.70 | t | ~7 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) in Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) provides a map of the carbon framework of a molecule. For this compound, the ¹³C NMR spectrum will display distinct signals for each unique carbon atom. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms.
The carbon atoms of the aromatic rings will resonate in the downfield region (typically 110-160 ppm). The carbon attached to the methoxy group and the nitrogen atom will have characteristic chemical shifts. The aliphatic carbons of the propyl chain will appear in the upfield region of the spectrum. The methoxy carbon will also have a characteristic signal around 55 ppm. Analysis of ¹³C NMR data for related compounds like N-benzyl-4-methoxyaniline can provide valuable reference points for these assignments. chemicalbook.com
Table 2: Predicted ¹³C NMR Data for this compound Note: The following data are predicted based on the analysis of structurally similar compounds. chemicalbook.com Actual experimental values may vary.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Quaternary C (C-O) | ~152 |
| Quaternary C (C-N) | ~142 |
| Quaternary C (phenyl) | ~141 |
| Aromatic CH (methoxyphenyl) | ~114-115 |
| Aromatic CH (phenyl) | ~126-129 |
| -OCH₃ | ~55 |
| -CH₂- (adjacent to NH) | ~45 |
| -CH₂- (middle of propyl) | ~31 |
| -CH₂- (adjacent to phenyl) | ~33 |
Application of Advanced NMR Techniques
To further confirm the structural assignments and elucidate complex coupling networks, advanced NMR techniques are invaluable. ipb.pt Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) can be applied.
COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for instance, confirming the connectivity of the protons within the propyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR technique correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial in confirming the connection of the propyl chain to the nitrogen and the phenyl group, as well as the position of the methoxy group on the aniline (B41778) ring.
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Weight Determination
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. epa.gov For this compound, a GC-MS analysis would serve two primary purposes. Firstly, the gas chromatogram would indicate the purity of the sample, with a single sharp peak suggesting a high degree of purity. Secondly, the mass spectrometer would provide the mass spectrum of the compound as it elutes from the GC column. The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of the compound. Fragmentation patterns observed in the mass spectrum can also provide structural information, corroborating the data obtained from NMR spectroscopy.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to four or five decimal places. This precision allows for the determination of the elemental formula of a compound. For this compound (C₁₆H₁₉NO), HRMS would be able to distinguish its exact mass from other compounds that might have the same nominal mass but a different elemental composition. This technique is a definitive method for confirming the molecular formula of a newly synthesized or isolated compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and probing the structure of molecules like this compound. Given its molecular formula, C₁₆H₁₉NO, the compound has a calculated molecular weight of approximately 241.33 g/mol . molbase.com
In positive ion mode, ESI-MS analysis is expected to show a prominent protonated molecular ion peak, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 242.34. Further structural information can be obtained through tandem mass spectrometry (MS/MS), which involves the fragmentation of the precursor ion.
While direct ESI-MS/MS data for this compound is not available, fragmentation patterns can be predicted based on studies of related N-alkylated aniline and alkaloid derivatives. nih.govscielo.brnih.gov The most likely fragmentation pathways would involve the cleavage of the N-alkyl bond. Key expected fragment ions would include:
Benzylic cleavage: Fission of the C-C bond beta to the phenyl group of the propyl chain, leading to the formation of a stable tropylium (B1234903) ion at m/z 91.
Cleavage alpha to the nitrogen: Scission of the bond between the nitrogen and the propyl chain, which could result in a fragment corresponding to the 4-methoxyaniline radical cation (m/z 123) or the protonated 4-methoxyaniline (m/z 124).
Loss of the propylbenzene (B89791) group: Fragmentation could also lead to an ion at m/z 122, corresponding to the [M-C₉H₁₁]⁺ fragment.
Analysis of the simpler analog, 4-methoxyaniline (p-anisidine), by LC-ESI-QFT mass spectrometry shows a precursor ion [M+H]⁺ at m/z 124.07, confirming the protonation at the nitrogen atom. massbank.eu This supports the predicted behavior of the more complex target molecule.
Table 1: Predicted ESI-MS Data for this compound
| Ion Type | Calculated m/z | Predicted Origin |
| [M+H]⁺ | ~242.34 | Protonated molecular ion |
| [C₇H₇]⁺ | ~91.05 | Tropylium ion from propyl chain |
| [C₇H₈NO]⁺ | ~122.06 | Fragment from loss of phenylpropyl group |
Vibrational Spectroscopy
Vibrational spectroscopy is instrumental in identifying the functional groups present within a molecule by probing the vibrations of its chemical bonds.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
The FTIR spectrum of this compound is characterized by absorption bands corresponding to its key structural components: the secondary amine, the ether linkage, the aromatic rings, and the aliphatic propyl chain. Based on data from analogous compounds like p-anisidine (B42471) and other N-substituted derivatives, the characteristic vibrational frequencies can be assigned. researchgate.netresearchgate.netnist.gov
The key functional group absorptions are:
N-H Stretch: A weak to medium absorption is expected in the region of 3350-3450 cm⁻¹ for the secondary amine N-H bond. In a study of a related Schiff base derived from 4-methoxyaniline, the disappearance of the N-H stretching mode, typically seen around 3400-3500 cm⁻¹, was used to confirm the formation of the C=N bond. researchgate.net
C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl chain are found just below 3000 cm⁻¹, usually in the 2850-2960 cm⁻¹ range.
C=C Stretch (Aromatic): Multiple sharp bands corresponding to the carbon-carbon stretching within the two aromatic rings are expected in the 1450-1600 cm⁻¹ region. For poly(p-anisidine), these benzenoid and quinoid ring stretching vibrations are observed around 1500-1575 cm⁻¹. researchgate.net
C-N Stretch: The stretching vibration of the aromatic amine C-N bond is anticipated to occur in the 1250-1360 cm⁻¹ range.
C-O Stretch (Aromatic Ether): The methoxy group gives rise to a strong, characteristic C-O stretching band. This is typically an asymmetric stretch found between 1200 and 1275 cm⁻¹.
Table 2: Characteristic IR/FTIR Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Secondary Amine | N-H Stretch | 3350 - 3450 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Alkyl Chain | C-H Stretch | 2850 - 2960 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Aromatic Amine | C-N Stretch | 1250 - 1360 |
| Aromatic Ether | Asymmetric C-O Stretch | 1200 - 1275 |
Electronic Spectroscopy
Electronic spectroscopy provides insights into the electronic structure of a molecule, particularly the nature of its conjugated systems and the energy of its electronic transitions.
Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
The UV/Vis spectrum of this compound is dominated by electronic transitions within its aromatic systems. The spectrum is expected to be a composite of the transitions from the p-methoxyaniline and the phenyl moieties. Studies on aniline and its para-substituted derivatives show two primary absorption bands. nih.govresearchgate.net
These transitions are:
π → π* Transitions: These are high-energy transitions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the benzene (B151609) rings. For aniline itself, a strong absorption peak corresponding to the S₀ → S₂ transition (a π → π* transition) is observed around 220-230 nm. researchgate.net
n → π* Transitions: This transition involves the promotion of a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital of the aromatic ring. This is a lower energy transition and is responsible for the longer wavelength absorption band. In aniline, this S₀ → S₁ transition appears around 290 nm. researchgate.net
The presence of the electron-donating methoxy group (-OCH₃) and the alkylamino group (-NHR) on the same ring causes a bathochromic (red) shift of these absorption bands to longer wavelengths compared to unsubstituted benzene. The phenylpropyl group is not directly conjugated to the methoxyaniline chromophore, so its effect on the absorption maxima is expected to be minimal.
Table 3: Expected UV/Vis Absorption Maxima for this compound
| Transition Type | Chromophore | Expected λₘₐₓ (nm) |
| π → π | Phenyl & Anisole Rings | ~220 - 240 |
| n → π | Methoxyaniline System | ~290 - 310 |
X-ray Crystallography for Solid-State Structural Determination of Related Analogs
While a crystal structure for this compound itself is not publicly documented, analysis of closely related analogs provides valuable insight into its likely solid-state conformation, including bond angles, bond lengths, and intermolecular interactions.
A study of 4-Methoxy-N-(3-phenylallylidene)aniline (C₁₆H₁₅NO), which differs by the presence of a C=C double bond in the three-carbon chain, reveals significant structural details. researchgate.net This analog crystallizes in an orthorhombic system with the space group Pbca. A key finding is that the molecule is non-planar, with a large dihedral angle of 62.80(1)° between the two aromatic rings. This twist is a common feature in N-aryl compounds and minimizes steric hindrance. researchgate.net
Another related structure, (Z)-N′-(4-methoxybenzylidene)benzohydrazide complexed with Nickel(II), shows the ligand adopting an enol form within a monoclinic crystal system (P2₁/n space group), demonstrating the conformational flexibility of the methoxy-aryl moiety. mdpi.com
These findings suggest that in the solid state, this compound likely adopts a non-planar conformation with a significant twist between the plane of the methoxy-substituted ring and the phenyl-substituted propyl chain.
Table 4: Crystallographic Data for the Related Analog 4-Methoxy-N-(3-phenylallylidene)aniline researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₆H₁₅NO |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 7.2170 (9) |
| b (Å) | 6.3101 (8) |
| c (Å) | 57.061 (7) |
| V (ų) | 2598.6 (6) |
| Z | 8 |
| Dihedral Angle (Aromatic Rings) | 62.80 (1)° |
Computational Chemistry and Theoretical Investigations
Quantum Mechanical Calculations and Molecular Modeling
Quantum mechanical calculations offer a powerful lens through which to examine the intrinsic properties of 4-Methoxy-N-(3-phenylpropyl)aniline. By solving the Schrödinger equation for the molecular system, these methods can predict a wide range of characteristics from the ground up.
Density Functional Theory (DFT) and Ab Initio Methods for Electronic Structure
The electronic structure of this compound can be effectively modeled using Density Functional Theory (DFT), a method that calculates the electronic energy and distribution based on the electron density. A common functional for this type of analysis is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This approach has been successfully applied to various aniline (B41778) derivatives to predict their properties. sciencepublishinggroup.comnajah.edu
Ab initio methods, such as Hartree-Fock (HF), provide an alternative, foundational approach to calculating the electronic structure. While computationally more demanding, they are based on first principles without empirical parameterization. For a comprehensive understanding, results from both DFT and HF methods are often compared. For instance, in the study of the related imine, 4-Methoxy-N-(3-phenylallylidene)aniline, both B3LYP and HF methods were used with a 6-31G* basis set to compute its properties. sciencepublishinggroup.comresearchgate.net
Optimized Geometrical Structures and Conformational Analysis
In related molecules like 4-Methoxy-N-phenylaniline, experimental X-ray diffraction data has shown that the two benzene (B151609) rings are oriented at a significant dihedral angle to each other. nih.gov For 4-Methoxy-N-(3-phenylallylidene)aniline, the molecule is non-planar, with a notable dihedral angle between the two aromatic rings. researchgate.net A thorough conformational analysis of this compound would be necessary to identify the global minimum energy structure and any other low-energy conformers that may be present at room temperature.
Table 1: Selected Optimized Geometrical Parameters for a Related Aniline Derivative (4-Methoxy-N-(3-phenylallylidene)aniline)
| Parameter | Bond Length (Å) - B3LYP/6-31G | Bond Length (Å) - HF/6-31G |
| C=N | 1.288 | 1.258 |
| C-N | 1.403 | 1.408 |
| C-O | 1.365 | 1.350 |
This data is for a structurally related compound and is presented for illustrative purposes. researchgate.net
Vibrational Frequency Analysis and Spectroscopic Property Prediction
Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific normal mode of vibration. These theoretical spectra can be compared with experimental data to validate the accuracy of the computational model. For aniline and its derivatives, DFT calculations have been shown to provide reliable predictions of vibrational frequencies. sciencepublishinggroup.com It is standard practice to scale the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the computational methods. researchgate.net
NMR Chemical Shift Prediction and Validation
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of quantum mechanical calculations. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. sciencepublishinggroup.com By calculating the magnetic shielding tensors for each nucleus, the chemical shifts (¹H and ¹³C) can be predicted. These theoretical values are then compared to experimentally obtained NMR spectra for validation. For 4-Methoxy-N-(3-phenylallylidene)aniline, NMR chemical shifts have been calculated in both the gas phase and in a solvent (chloroform) to provide a more accurate comparison with experimental data. researchgate.net
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory provides a simplified yet powerful model for understanding and predicting the chemical reactivity of a molecule. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Energy Calculations and Chemical Reactivity Indices
The energies of the HOMO and LUMO and the gap between them are key indicators of a molecule's reactivity. A small HOMO-LUMO gap suggests that the molecule is more easily polarizable and thus more chemically reactive. researchgate.net The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity).
From the HOMO and LUMO energies, various chemical reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide quantitative measures of the molecule's reactivity. Such calculations have been performed for the related compound 4-Methoxy-N-(3-phenylallylidene)aniline using both HF and B3LYP methods. sciencepublishinggroup.comresearchgate.net
Table 2: Calculated HOMO-LUMO Energies and Energy Gap for a Related Aniline Derivative (4-Methoxy-N-(3-phenylallylidene)aniline)
| Parameter | Energy (eV) - B3LYP/6-31G | Energy (eV) - HF/6-31G |
| EHOMO | -5.45 | -8.11 |
| ELUMO | -1.02 | 1.95 |
| Energy Gap (ΔE) | 4.43 | 10.06 |
This data is for a structurally related compound and is presented for illustrative purposes. sciencepublishinggroup.com
The distribution of the HOMO and LUMO across the molecular structure indicates the most likely sites for electrophilic and nucleophilic attack, respectively. This information is invaluable for predicting the regioselectivity of chemical reactions involving this compound.
Reaction Mechanism Elucidation through Computational Studies
Computational chemistry serves as a powerful tool to map out the potential energy surface of a reaction, identifying the most plausible pathways from reactants to products. For a molecule like this compound, which possesses multiple reactive sites—the aromatic rings, the secondary amine, and the alkyl chain—computational studies can help predict which reaction types are favored under specific conditions. For instance, reactions such as N-alkylation, electrophilic aromatic substitution, or oxidation can be modeled to understand their feasibility.
Transition State Analysis and Reaction Energetics
At the heart of understanding any chemical reaction is the characterization of its transition state—the fleeting, high-energy arrangement of atoms that represents the peak of the energy barrier between reactants and products. Computational methods, particularly density functional theory (DFT), are adept at locating and characterizing these transition states. mdpi.com By analyzing the geometry and vibrational frequencies of the transition state, chemists can confirm the nature of the reaction pathway.
Table 1: Illustrative Reaction Energetics for a Hypothetical N-Alkylation of this compound
| Parameter | Calculated Value (kcal/mol) |
| Activation Energy (Ea) | +25.3 |
| Reaction Enthalpy (ΔH) | -15.8 |
| Gibbs Free Energy of Activation (ΔG‡) | +32.1 |
| Overall Gibbs Free Energy Change (ΔG) | -10.5 |
Note: The data in this table is illustrative and intended to exemplify the outputs of a computational study. Actual values would be dependent on the specific reactants and reaction conditions.
Computational Studies of Kinetic Isotope Effects
The kinetic isotope effect (KIE) is a powerful experimental and computational tool used to probe reaction mechanisms. It involves measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. A significant KIE often indicates that the bond to the isotopically substituted atom is being broken or formed in the rate-determining step of the reaction.
Computational models can predict the magnitude of KIEs by calculating the vibrational frequencies of the reactants and the transition state for both the isotopically light and heavy species. nih.gov For instance, in a reaction involving the deprotonation of the amine in this compound, replacing the hydrogen with deuterium (B1214612) (a heavier isotope) would be expected to slow the reaction down if the N-H bond is broken in the rate-limiting step. Computational analysis can quantify this effect, providing strong evidence for the proposed mechanism. rsc.orgrsc.org
Table 2: Predicted Kinetic Isotope Effects for a Hypothetical Deprotonation Reaction
| Isotopic Substitution | Calculated kH/kD | Interpretation |
| N-H vs. N-D | 6.8 | Primary KIE; N-H bond cleavage is likely in the rate-determining step. |
| α-C-H vs. α-C-D | 1.1 | Secondary KIE; suggests a change in hybridization at the α-carbon in the transition state. |
Note: The data in this table is hypothetical and serves to illustrate the application of computational KIE studies.
Hammett Correlation Analysis and Electronic Effects on Reactivity
The Hammett equation is a cornerstone of physical organic chemistry that quantitatively relates the reaction rates and equilibrium constants of reactions involving meta- and para-substituted benzene derivatives to the electronic properties of the substituents. libretexts.org While this compound itself is a single compound, the principles of Hammett analysis can be applied computationally to understand how substituents on either of its phenyl rings would affect its reactivity.
By computationally modeling a series of reactions with different substituents (e.g., nitro, cyano, methyl, etc.) on the phenylpropyl or the methoxyphenyl ring, a Hammett plot can be generated. The slope of this plot, known as the reaction constant (ρ), provides valuable information about the electronic demands of the transition state. A negative ρ value indicates that electron-donating groups accelerate the reaction by stabilizing a positive charge buildup in the transition state, while a positive ρ value signifies that electron-withdrawing groups are beneficial due to the development of negative charge.
For instance, in an electrophilic aromatic substitution on the methoxy-substituted ring of this compound, the methoxy (B1213986) group, being an electron-donating group, is expected to activate the ring towards substitution. A computational Hammett analysis of this reaction with various substituents on the other phenyl ring could reveal the extent to which electronic effects are transmitted through the propyl chain.
Table 3: Hypothetical Hammett Data for Electrophilic Bromination
| Substituent (on phenylpropyl ring) | Hammett Constant (σ) | Relative Rate (log(k/kH)) |
| -NO2 | +0.78 | -0.62 |
| -Cl | +0.23 | -0.18 |
| -H | 0.00 | 0.00 |
| -CH3 | -0.17 | +0.13 |
| -OCH3 | -0.27 | +0.21 |
Note: This data is illustrative. A linear plot of log(k/kH) versus σ would yield the reaction constant ρ.
Reactivity Profiles and Chemical Transformations
Reactions at the Nitrogen Atom of 4-Methoxy-N-(3-phenylpropyl)aniline
The lone pair of electrons on the nitrogen atom makes it a prime target for electrophilic reagents. Its reactivity is modulated by the electronic effects of both the methoxy-substituted phenyl ring and the 3-phenylpropyl group.
The secondary amine functionality of this compound allows for the introduction of additional alkyl or acyl groups.
N-Alkylation: This reaction involves the treatment of the amine with an alkylating agent, such as an alkyl halide, to form a tertiary amine. The reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkylating agent. The presence of the electron-donating methoxy (B1213986) group on the aniline (B41778) ring increases the nucleophilicity of the nitrogen atom, facilitating this reaction.
N-Acylation: Acylation of the nitrogen atom can be readily achieved using acylating agents like acid chlorides or anhydrides. This reaction typically occurs under basic conditions to neutralize the acid byproduct. The resulting N-acyl derivative, an amide, is significantly less basic and less nucleophilic than the parent amine due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl group.
Table 1: Representative N-Acylation Reaction
| Reactant | Acylating Agent | Product |
|---|---|---|
| This compound | Acetyl Chloride | N-acetyl-4-methoxy-N-(3-phenylpropyl)aniline |
Schiff bases, or imines, are typically formed through the condensation of a primary amine with an aldehyde or a ketone. nih.gov While this compound is a secondary amine and thus cannot form a stable, neutral imine through simple condensation with an aldehyde or ketone, related primary amines like 4-methoxyaniline readily undergo this reaction. rsc.orgjocpr.com The reaction involves nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. jocpr.com Schiff bases derived from substituted anilines are of significant interest in coordination chemistry and materials science. nih.govresearchgate.net
For example, the reaction of 4-methoxyaniline with a substituted benzaldehyde (B42025) demonstrates the typical formation of a Schiff base. sigmaaldrich.com
Table 2: Schiff Base Formation with a Primary Aniline Analogue
| Amine | Carbonyl Compound | Product (Schiff Base) |
|---|---|---|
| 4-Methoxyaniline | 4-Methoxybenzaldehyde | 4-Methoxy-N-(4-methoxybenzylidene)aniline |
The term redox (reduction-oxidation) refers to reactions involving the transfer of electrons. youtube.com In organic chemistry, oxidation often corresponds to an increase in bonds to oxygen or a decrease in bonds to hydrogen, while reduction is the opposite. youtube.com The nitrogen atom of an amine can participate in redox reactions. Oxidation of secondary amines can lead to a variety of products, including nitroxide radicals, imines (if a hydrogen is present on an adjacent carbon), or enamines, depending on the oxidant and reaction conditions. Conversely, the amine functionality can be formed through the reduction of other nitrogen-containing functional groups like nitro compounds or amides. The conversion of a nitro group to an amine is a key step in many syntheses. youtube.com
The inherent reducing power of some amine derivatives can be utilized in specific reactions, such as the intermolecular redox amination observed with 3-pyrroline, which avoids the need for external reducing agents. nih.gov
Reactions at the Methoxy-Substituted Aromatic Ring
The benzene (B151609) ring attached to the nitrogen is activated towards electrophilic aromatic substitution by both the N-alkylamino group and the methoxy group.
Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity (the position of substitution) are governed by the substituents already present on the ring. masterorganicchemistry.com
In this compound, both the N-alkylamino group and the methoxy group are strong activating, ortho-, para-directing groups. wikipedia.org The methoxy group is an electron-donating group at the para position. wikipedia.org The combined effect of these two groups strongly activates the ring towards electrophiles and directs incoming substituents to the positions ortho to either the amine or the methoxy group (positions 2, 3, 5, and 6). The precise outcome will depend on the steric hindrance posed by the N-(3-phenylpropyl) group and the specific electrophile used.
Key electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like Br₂ or Cl₂ with a Lewis acid catalyst. youtube.com
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. This reaction is notably reversible. youtube.com
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl/acyl halide with a Lewis acid catalyst like AlCl₃. masterorganicchemistry.com
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Expected Major Product(s) |
|---|---|---|
| Bromination | Br⁺ | 2-Bromo-4-methoxy-N-(3-phenylpropyl)aniline |
| Nitration | NO₂⁺ | 2-Nitro-4-methoxy-N-(3-phenylpropyl)aniline |
Note: The positions ortho to the stronger activating group (N-alkylamino) are generally favored, with potential for substitution at the position ortho to the methoxy group as well.
The methoxy group itself is generally stable, but the activated aromatic ring it resides on can be susceptible to oxidation under certain conditions. Strong oxidizing agents can lead to the degradation of the aromatic ring. However, more controlled oxidation can occur. For instance, the oxidation of methoxybenzenes can sometimes lead to the formation of quinones, particularly if other activating groups are present. acs.orgnih.gov Electrochemical oxidation of polycyclic aromatic phenols in methanol (B129727) has been shown to yield quinone acetals. nih.gov
Another potential reaction is the cleavage of the methyl-oxygen bond (O-demethylation) to yield the corresponding phenol (B47542). This transformation often requires harsh reagents like strong acids (e.g., HBr) or Lewis acids. Milder, more selective methods are also being developed. Peracid oxidation has been used to hydroxylate activated aromatic compounds, which can be seen as a form of oxidation of the aromatic ring itself rather than the methoxy group directly. nih.gov
Reactions at the Phenylpropyl Side Chain
The 3-phenylpropyl side chain in this compound offers various possibilities for chemical reactions, allowing for the synthesis of a diverse range of derivatives. The reactivity of this aliphatic chain is influenced by the presence of the two phenyl groups and the secondary amine.
Selective Functionalization of the Alkyl Chain
The selective functionalization of the alkyl chain is a key strategy for modifying the properties of the molecule. This can be achieved through several methods, including oxidation and halogenation.
Oxidation: The benzylic position of the phenylpropyl group is susceptible to oxidation. Under controlled conditions, using mild oxidizing agents, it is possible to introduce a carbonyl group to form the corresponding ketone, 4-methoxy-N-(3-oxo-3-phenylpropyl)aniline. This ketone derivative is a valuable intermediate for further transformations, such as cyclization reactions.
Halogenation: Radical halogenation can introduce a halogen atom onto the alkyl chain. The position of halogenation is determined by the relative stability of the resulting carbon radical. The benzylic position is often favored due to the resonance stabilization of the benzylic radical. These halogenated derivatives can then serve as substrates for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. For instance, treatment of N,N-dialkylaniline N-oxides with thionyl halides can lead to selective halogenation of the aniline ring, suggesting that radical-based approaches could be tailored for side-chain functionalization under different conditions nih.gov.
Directed Lithiation and Subsequent Electrophilic Quenching
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org In this compound, the secondary amine can act as a directing metalation group (DMG), facilitating the deprotonation of the ortho-position on the N-phenyl ring by a strong base like n-butyllithium. wikipedia.orgorganic-chemistry.orgresearchgate.netharvard.edu The methoxy group can also direct lithiation, but the amine is generally a stronger DMG. The resulting aryllithium intermediate can then be reacted with a range of electrophiles to introduce various substituents. researchgate.net
Furthermore, the benzylic position of the phenylpropyl side chain can also be lithiated using a strong base. The resulting carbanion can be quenched with electrophiles, providing another route to functionalized derivatives.
Below is a table summarizing potential electrophilic quenching reactions following directed lithiation:
| Electrophile | Reagent Example | Resulting Functional Group |
| Alkyl Halide | Methyl iodide (CH₃I) | Alkylation (-CH₃) |
| Carbonyl Compound | Acetone ((CH₃)₂CO) | Hydroxyalkylation (-C(OH)(CH₃)₂) |
| Carbon Dioxide | CO₂ | Carboxylation (-COOH) |
| Disulfide | Dimethyl disulfide (CH₃SSCH₃) | Thiolation (-SCH₃) |
| Silyl Halide | Trimethylsilyl chloride ((CH₃)₃SiCl) | Silylation (-Si(CH₃)₃) |
Intramolecular Cyclization and Heterocyclic Ring-Forming Reactions
The structure of this compound is a suitable precursor for the synthesis of various heterocyclic systems through intramolecular cyclization reactions.
Synthesis of Quinoline Derivatives
Quinoline and its derivatives can be synthesized from this compound through intramolecular cyclization. A common method is a Friedel-Crafts-type reaction. For this to occur, the phenylpropyl side chain usually needs to be activated, for example, by oxidation to a ketone as mentioned in section 5.3.1. The resulting N-(3-oxo-3-phenylpropyl)aniline derivative can then undergo an acid-catalyzed intramolecular electrophilic aromatic substitution onto the electron-rich methoxy-substituted aniline ring to form a dihydroquinoline, which can be subsequently aromatized to the quinoline. While anilines can be problematic substrates for intermolecular Friedel-Crafts reactions due to the Lewis basicity of the nitrogen atom complexing with the catalyst, intramolecular versions are often more successful youtube.comnih.govcdu.edu.au.
Another related approach is the Bischler-Napieralski reaction, which typically leads to dihydroisoquinolines from β-arylethylamides. nrochemistry.comwikipedia.orgorganic-chemistry.org By analogy, a suitably acylated derivative of this compound could potentially undergo a similar cyclization to form a tetrahydroquinoline derivative. The reaction is generally promoted by dehydrating agents like phosphorus oxychloride or polyphosphoric acid. wikipedia.orgorganic-chemistry.org
Formation of Benzimidazole (B57391) and Related Heterocyclic Systems
The direct synthesis of benzimidazoles from this compound is not straightforward as it lacks the required 1,2-diaminobenzene moiety. nih.govorganic-chemistry.org The formation of a benzimidazole ring system would necessitate significant prior functionalization of the aniline ring, such as the introduction of a nitro group ortho to the amine, followed by reduction to create the necessary diamine. rsc.orgresearchgate.net Once the ortho-diamine is formed, condensation with an aldehyde or carboxylic acid derivative can lead to the benzimidazole ring. nih.govorganic-chemistry.orgnih.gov
Synthesis of Indoles, Oxindoles, and Tetrahydroquinolines
Tetrahydroquinolines: The synthesis of tetrahydroquinolines is a more direct application of the intramolecular cyclization of this compound. Radical-mediated intramolecular C-H amination of arylpropylamines has been shown to be an effective method for the formation of tetrahydroquinolines. nih.gov This can be achieved through the generation of an aminium radical which then cyclizes onto the phenyl ring. Additionally, palladium-catalyzed cyclization of N-tosyl-aniline tethered to an allenyl aldehyde with arylboronic acids provides a route to tetrahydroquinoline derivatives. nih.gov Cyclizations of aniline N-oxides have also been explored for the synthesis of tetrahydroquinolines and related structures. udel.edu
Indoles and Oxindoles: The synthesis of indoles and oxindoles from this compound would require multi-step transformations. For instance, the Fischer indole (B1671886) synthesis, a common method for preparing indoles, starts from a phenylhydrazine (B124118) and a ketone or aldehyde. bhu.ac.inyoutube.comnih.gov To utilize the target compound in such a synthesis, the aniline would first need to be converted to a hydrazine (B178648) derivative, and a carbonyl group would need to be introduced into the side chain.
The synthesis of oxindoles from anilines has been described through various routes, such as the reaction of an N-haloaniline with β-thio amides followed by cyclization and reduction. google.com This indicates that significant modification of the starting material would be necessary to access an oxindole (B195798) structure.
The following table summarizes the key heterocyclic systems and the general synthetic strategies that could be initiated from derivatives of this compound.
| Target Heterocycle | Precursor Derivative | General Reaction Type | Key Reagents/Conditions |
| Quinoline | 4-Methoxy-N-(3-oxo-3-phenylpropyl)aniline | Intramolecular Friedel-Crafts | Acid catalyst (e.g., PPA, H₂SO₄) |
| Tetrahydroquinoline | This compound | Radical Cyclization | Radical initiator (e.g., [Ru(bpy)₃]Cl₂) |
| Benzimidazole | Ortho-amino or nitro derivative | Condensation/Cyclization | Aldehyde/Carboxylic acid, reduction of nitro group |
| Indole | Hydrazine derivative with side-chain carbonyl | Fischer Indole Synthesis | Acid catalyst (e.g., ZnCl₂, H⁺) |
| Oxindole | N-haloaniline derivative with side-chain modification | Cyclization/Reduction | Base, then acid, then reducing agent (e.g., Raney Nickel) |
Research Applications and Utility in Chemical Synthesis and Materials Science
Role as Versatile Building Blocks in Complex Organic Synthesis
There is no available scientific literature that documents the use of 4-Methoxy-N-(3-phenylpropyl)aniline as a versatile building block in the synthesis of complex organic molecules.
Contributions to Catalyst Development and Methodological Advancements
Applications in Ligand Design for Transition Metal Catalysis
No research has been published on the application of this compound in ligand design for transition metal catalysis.
Substrates for Fundamental Studies in Reaction Mechanisms
There are no studies available that utilize this compound as a substrate for fundamental investigations into reaction mechanisms.
Precursors for Advanced Functional Materials Research
Organic Electronics and Optoelectronic Materials (e.g., OLEDs, Conducting Polymers)
Information regarding the use of this compound as a precursor for organic electronic and optoelectronic materials is not present in the current body of scientific literature.
Development of Chemiluminescent Probes and Tracers
There is no research available on the development of chemiluminescent probes and tracers derived from this compound.
Q & A
Q. What are the standard synthetic routes for 4-Methoxy-N-(3-phenylpropyl)aniline, and what catalysts are typically employed?
The compound is synthesized via palladium-catalyzed cross-coupling reactions or asymmetric hydrogenation. For example, continuous flow reactors packed with polystyrene (PS)-supported catalysts (e.g., N-picolylimidazolidinone) enable efficient N-alkylation of amines, yielding 85–94% under optimized conditions . Copper iodide (CuI) and potassium phosphate (K₃PO₄) in argon-protected environments are also used for intermediates, though yields may vary (e.g., 13% in some cases) .
Q. How is the molecular structure of this compound characterized experimentally?
Key techniques include:
Q. What analytical techniques confirm purity and identity post-synthesis?
- HPLC/GC : Quantify purity and detect impurities .
- Melting point analysis : Identifies discrepancies caused by byproducts .
- Elemental analysis : Verifies empirical formula consistency .
Advanced Research Questions
Q. How can researchers address discrepancies between experimental and computational spectroscopic data?
Discrepancies in vibrational frequencies or NMR shifts arise from approximations in computational models (e.g., basis sets in DFT). Mitigation strategies include:
Q. What strategies optimize enantioselectivity in asymmetric synthesis, particularly against catalyst decomposition?
- Stabilizing catalysts : Immobilize chiral catalysts on supports (e.g., PS) to reduce leaching .
- Flow reactor optimization : Shorten residence times to minimize catalyst degradation, maintaining >80% enantiomeric excess (ee) .
- In-situ monitoring : Track ee via chiral HPLC to adjust reaction dynamics .
Q. How do substitution patterns influence biological interactions, and what methods assess binding affinity?
- Methoxy group effects : Electron-donating groups enhance π-π stacking with aromatic residues in enzymes .
- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity .
- Molecular docking : Predict interactions with targets like kinases or GPCRs .
Q. What challenges arise in achieving high synthetic purity, and how are they resolved?
- Byproduct formation : Mitigate via column chromatography (silica gel, PE:DCM eluents) .
- Reaction optimization : Adjust stoichiometry, temperature, and solvent polarity (e.g., DMF for nucleophilic substitutions) .
- Real-time monitoring : Employ TLC or inline UV-vis spectroscopy .
Data Contradiction and Mechanistic Analysis
Q. How should conflicting data on catalytic efficiency be interpreted?
Contradictions in yield or selectivity may stem from:
- Catalyst batch variability : Characterize catalysts via XPS or TEM pre-use .
- Substrate impurities : Pre-purify starting materials via recrystallization .
- Replicability checks : Compare results across labs using standardized protocols .
Structural and Reactivity Insights
Q. What role does the methoxy group play in modulating reactivity?
- Electronic effects : The methoxy group donates electron density via resonance, activating the aniline ring for electrophilic substitution .
- Steric effects : The 3-phenylpropyl chain introduces steric hindrance, favoring para-substitution in downstream reactions .
Applications in Drug Development
Q. How is this compound leveraged in preclinical studies?
- Lead optimization : Modify the phenylpropyl chain to enhance blood-brain barrier permeability .
- Toxicity screening : Assess metabolic stability via liver microsome assays .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
